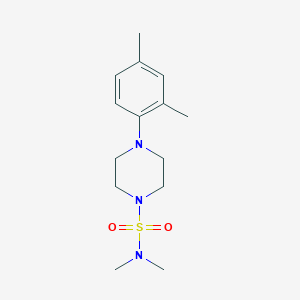

4-(2,4-dimethylphenyl)-N,N-dimethyl-1-piperazinesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"4-(2,4-dimethylphenyl)-N,N-dimethyl-1-piperazinesulfonamide" is a chemical compound of interest due to its structural features and potential for various applications. While direct studies on this compound are scarce, research on similar compounds provides insight into its possible characteristics and behaviors.

Synthesis Analysis

The synthesis of compounds similar to "4-(2,4-dimethylphenyl)-N,N-dimethyl-1-piperazinesulfonamide" often involves reactions between piperazine derivatives and halogenated compounds or through the functionalization of piperazine with sulfonyl and dimethylphenyl groups. For example, compounds have been synthesized through reactions involving diethanolamine halogenation, followed by reaction with dimethylaniline to obtain targeted piperazine derivatives (Zhou Xin, 2007).

Mechanism of Action

Target of Action

It is structurally similar to amitraz, a known neurotoxicant . Amitraz and its metabolites, including N-(2,4-dimethylphenyl) formamide (2,4-DMF), are known to interact with the central nervous system .

Mode of Action

Based on its structural similarity to amitraz, it may interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system . This interaction can lead to overexcitation, potentially causing paralysis and death in insects .

Biochemical Pathways

Amitraz and its metabolites are predicted to interact with diverse receptors of the tox21-nuclear receptor signaling and stress response pathways . This suggests that 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide may have similar effects.

Pharmacokinetics

Amitraz and its metabolites are predicted to be able to pass the blood-brain barrier (bbb), suggesting that they can induce toxicity in the central and peripheral nervous systems .

Result of Action

Based on its structural similarity to amitraz, it may cause overexcitation, potentially leading to paralysis and death in insects .

Action Environment

Amitraz is known to be volatile and almost insoluble in water . This suggests that the compound’s action may be influenced by factors such as temperature, humidity, and the presence of water.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-12-5-6-14(13(2)11-12)16-7-9-17(10-8-16)20(18,19)15(3)4/h5-6,11H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMANGOAKMGTBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)

![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)

![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)

![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)

![N-[2-(acetylamino)phenyl]-3-methoxybenzamide](/img/structure/B5742080.png)

![1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)

![3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5742108.png)

![N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B5742118.png)